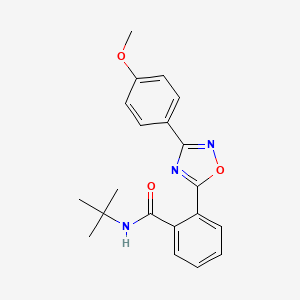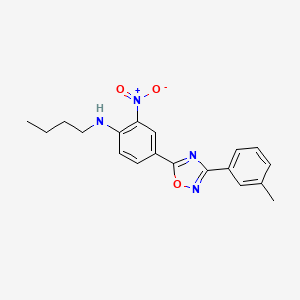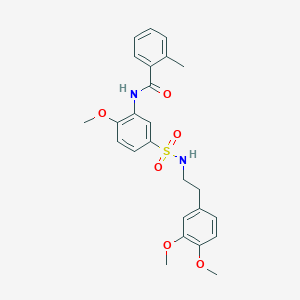
N-(tert-butyl)-2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(tert-butyl)-2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide, commonly known as TBOA, is a potent and selective inhibitor of excitatory amino acid transporters (EAATs). EAATs are responsible for the reuptake of glutamate, the primary excitatory neurotransmitter in the central nervous system, and their dysfunction has been implicated in numerous neurological and psychiatric disorders. TBOA has been widely used in scientific research to investigate the role of EAATs in these disorders and to develop potential therapies.
作用機序
TBOA is a non-competitive inhibitor of N-(tert-butyl)-2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide, meaning that it binds to a site on the transporter other than the glutamate binding site and inhibits its activity. By inhibiting N-(tert-butyl)-2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide, TBOA increases extracellular glutamate levels and prolongs its effects on postsynaptic receptors, leading to excitotoxicity and neuronal damage.
Biochemical and Physiological Effects
TBOA has been shown to have a number of biochemical and physiological effects. In addition to its effects on glutamate reuptake, TBOA has been shown to increase the expression of the pro-inflammatory cytokine interleukin-1β and to decrease the expression of the antioxidant enzyme superoxide dismutase. TBOA has also been shown to increase the expression of the immediate early gene c-fos, which is involved in neuronal plasticity and learning and memory.
実験室実験の利点と制限
TBOA has several advantages for use in laboratory experiments. It is highly selective for N-(tert-butyl)-2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide and does not affect other neurotransmitter transporters or receptors. It is also highly potent, with a low nanomolar affinity for N-(tert-butyl)-2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide. However, TBOA has several limitations. It is relatively unstable and must be stored at low temperatures. It is also highly toxic and can induce seizures and neuronal damage at high concentrations.
将来の方向性
There are several future directions for research involving TBOA. One area of interest is the development of more selective and less toxic EAAT inhibitors for potential therapeutic use in neurological and psychiatric disorders. Another area of interest is the investigation of the role of N-(tert-butyl)-2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Finally, the development of new imaging techniques to visualize EAAT activity in vivo could provide valuable insights into the role of N-(tert-butyl)-2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide in normal and pathological brain function.
合成法
TBOA can be synthesized through a multi-step process involving the reaction of tert-butylamine with 4-methoxybenzyl chloride to form N-(tert-butyl)-4-methoxybenzylamine. This intermediate is then reacted with 3-(4-methoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid to form TBOA.
科学的研究の応用
TBOA has been extensively used in scientific research to investigate the role of N-(tert-butyl)-2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide in neurological and psychiatric disorders. Studies have shown that TBOA can induce seizures and epileptiform activity in animal models, suggesting that EAAT dysfunction may be involved in the pathogenesis of epilepsy. TBOA has also been used to investigate the role of N-(tert-butyl)-2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide in depression, anxiety, and addiction.
特性
IUPAC Name |
N-tert-butyl-2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c1-20(2,3)22-18(24)15-7-5-6-8-16(15)19-21-17(23-26-19)13-9-11-14(25-4)12-10-13/h5-12H,1-4H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIDNMSYFXLROOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC=CC=C1C2=NC(=NO2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-tert-butyl-2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(m-tolyloxy)acetamide](/img/structure/B7715931.png)





![N-(2H-1,3-benzodioxol-5-yl)-2-{2-chloro-4-[(4-chlorophenyl)sulfamoyl]phenoxy}acetamide](/img/structure/B7715978.png)
![N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)butyramide](/img/structure/B7715984.png)



